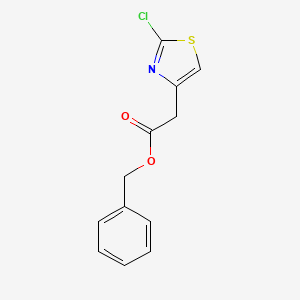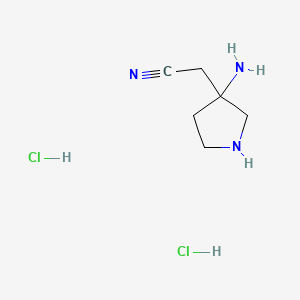
Methyl 5-((tert-butoxycarbonyl)amino)-6-chloronicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-{[(tert-butoxy)carbonyl]amino}-6-chloropyridine-3-carboxylate is a chemical compound with a complex structure that includes a pyridine ring substituted with a methyl ester, a tert-butoxycarbonyl (Boc) protected amine, and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-{[(tert-butoxy)carbonyl]amino}-6-chloropyridine-3-carboxylate typically involves multiple steps. One common method starts with the chlorination of a pyridine derivative, followed by the introduction of the Boc-protected amine group. The final step involves esterification to introduce the methyl ester group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated systems and continuous flow reactors can enhance the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-{[(tert-butoxy)carbonyl]amino}-6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The ester and Boc protecting groups can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester and Boc groups.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
Methyl 5-{[(tert-butoxy)carbonyl]amino}-6-chloropyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl 5-{[(tert-butoxy)carbonyl]amino}-6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under physiological conditions, allowing the compound to interact with enzymes or receptors. The pyridine ring and chlorine atom can also play a role in binding to target molecules, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-{[(tert-butoxy)carbonyl]amino}pyrimidine-2-carboxylate: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Methyl 5-{[(tert-butoxy)carbonyl]amino}methylpiperidine-2-carboxylate: Contains a piperidine ring instead of a pyridine ring.
Uniqueness
Methyl 5-{[(tert-butoxy)carbonyl]amino}-6-chloropyridine-3-carboxylate is unique due to the presence of the chlorine atom on the pyridine ring, which can influence its reactivity and binding properties. The combination of the Boc-protected amine and the methyl ester groups also provides versatility in chemical modifications and applications.
Propriétés
Formule moléculaire |
C12H15ClN2O4 |
|---|---|
Poids moléculaire |
286.71 g/mol |
Nom IUPAC |
methyl 6-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate |
InChI |
InChI=1S/C12H15ClN2O4/c1-12(2,3)19-11(17)15-8-5-7(10(16)18-4)6-14-9(8)13/h5-6H,1-4H3,(H,15,17) |
Clé InChI |
NTPGRBMXJVDKBE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(N=CC(=C1)C(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[(2-Amino-2-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15304053.png)
![1-[1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B15304061.png)


![tert-butyl N-[1-(methylamino)butan-2-yl]carbamate](/img/structure/B15304070.png)

![(6S)-N-methyl-5-azaspiro[2.4]heptane-6-carboxamide hydrochloride](/img/structure/B15304096.png)
![tert-butyl N-[3-fluoro-5-(morpholin-4-yl)phenyl]carbamate](/img/structure/B15304102.png)

